molecular formula C9H11NO4 B15162042 1-Ethoxy-3-methoxy-5-nitrobenzene CAS No. 671790-60-6

1-Ethoxy-3-methoxy-5-nitrobenzene

Cat. No.: B15162042
CAS No.: 671790-60-6
M. Wt: 197.19 g/mol
InChI Key: HGKPNOPCUATMKQ-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methoxy-5-nitrobenzene is an aromatic compound characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-Ethoxy-3-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

  • 1-Methoxy-3-nitrobenzene
  • 1-Ethoxy-4-nitrobenzene
  • 1-Methoxy-4-nitrobenzene

Comparison: 1-Ethoxy-3-methoxy-5-nitrobenzene is unique due to the specific positions of its functional groups, which influence its chemical reactivity and physical properties. Compared to 1-methoxy-3-nitrobenzene, the presence of the ethoxy group in this compound can lead to different solubility and boiling point characteristics .

Properties

CAS No.

671790-60-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-ethoxy-3-methoxy-5-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6H,3H2,1-2H3

InChI Key

HGKPNOPCUATMKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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